(2-Methylpyrimidin-4-yl)methanesulfonamide

Description

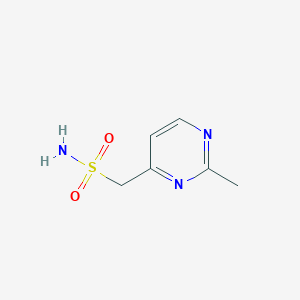

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

(2-methylpyrimidin-4-yl)methanesulfonamide |

InChI |

InChI=1S/C6H9N3O2S/c1-5-8-3-2-6(9-5)4-12(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11) |

InChI Key |

LAGNGEWKNZYAGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=N1)CS(=O)(=O)N |

Origin of Product |

United States |

Structural Characterization and Elucidation of 2 Methylpyrimidin 4 Yl Methanesulfonamide Analogues

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For (2-Methylpyrimidin-4-yl)methanesulfonamide, both ¹H and ¹³C NMR spectra would provide key insights.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the 2-methyl group, the pyrimidine (B1678525) ring, and the methanesulfonamide (B31651) moiety. The methyl group on the pyrimidine ring would likely appear as a singlet in the upfield region. The protons on the pyrimidine ring will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment. The NH proton of the sulfonamide group would appear as a broad singlet, and its chemical shift could be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the pyrimidine ring carbons would be indicative of their substitution pattern. The carbon of the 2-methyl group and the methanesulfonyl group would also have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine-CH | 8.0 - 9.0 | Doublet |

| Pyrimidine-CH | 6.8 - 7.5 | Doublet |

| SO₂NH | 9.0 - 11.0 | Broad Singlet |

| Pyrimidine-CH₃ | 2.5 - 2.8 | Singlet |

| SO₂CH₃ | 3.0 - 3.3 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Pyrimidine C=N | 150 - 165 |

| Pyrimidine C-H | 110 - 140 |

| Pyrimidine C-S | 145 - 155 |

| Pyrimidine-CH₃ | 20 - 25 |

| SO₂CH₃ | 35 - 45 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorptions are expected for the N-H, C=N, C=C, and S=O bonds.

The sulfonamide group is characterized by two strong stretching vibrations for the S=O bond, typically appearing in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) jst.go.jp. The N-H stretching vibration of the sulfonamide would be observed in the range of 3300-3200 cm⁻¹. The pyrimidine ring will show characteristic C=N and C=C stretching vibrations in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. A review of FTIR spectroscopy of pyrimidine derivatives highlights that characteristic vibrational modes of the pyrimidine ring and its functional groups are key for structural elucidation vandanapublications.comvandanapublications.com. For example, synthesized pyrimidine derivatives show characteristic vibration frequencies around 1575-1525 cm⁻¹ for aromatic C=N and 1596-1570 cm⁻¹ for C=C bonds researchgate.net.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3300 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=N (Pyrimidine) | Stretching | 1580 - 1520 |

| C=C (Pyrimidine) | Stretching | 1600 - 1475 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350 - 1300 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160 - 1120 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern would likely involve cleavage of the sulfonamide bond (C-S and S-N). Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and the methanesulfonyl radical (•CH₃SO₂). The pyrimidine ring could also undergo characteristic fragmentation. Studies on 2-sulfonyl/sulfonamide pyrimidines have utilized intact mass spectrometry to confirm molecular structures and study their interactions acs.orgnih.gov.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | m/z |

| [M]⁺ | 201.06 |

| [M - SO₂]⁺ | 137.06 |

| [M - CH₃SO₂]⁺ | 122.05 |

| [2-Methylpyrimidin-4-yl]⁺ | 93.05 |

X-ray Crystallography Studies of this compound Derivatives

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions wikipedia.orglibretexts.org. While the crystal structure of this compound itself is not described in the provided context, the structure of a closely related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, offers valuable insights nih.gov.

In this analogue, the molecule crystallizes in the monoclinic system. The sulfonamide nitrogen atom is essentially planar with the pyrimidine ring. The dihedral angle between the phenyl and pyrimidine rings is 63.07(7)° nih.gov. Intermolecular interactions, such as N-H···N hydrogen bonds between the sulfonamide NH and a pyrimidine nitrogen of a neighboring molecule, are observed, leading to the formation of a three-dimensional network nih.gov. Similar hydrogen bonding patterns and crystal packing can be anticipated for this compound.

Interactive Data Table: Expected Crystallographic Parameters for this compound Analogues

| Parameter | Expected Value |

| Crystal System | Monoclinic / Orthorhombic |

| Hydrogen Bonding | N-H···N (intermolecular) |

| Dihedral Angle (Pyrimidine-Sulfur) | 60-90° |

| S-N Bond Length | ~1.65 Å |

| S=O Bond Length | ~1.43 Å |

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of sulfonamides can be influenced by their conformation and potential for tautomerism.

In Vitro Biological Activity and Preclinical Mechanistic Investigations of 2 Methylpyrimidin 4 Yl Methanesulfonamide and Its Derivatives

Enzyme Inhibition Studies

HMG-CoA Reductase Inhibition

Derivatives of (2-Methylpyrimidin-4-yl)methanesulfonamide have been identified as potent inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. A notable example is Rosuvastatin, which incorporates the N-methylmethanesulfonamide group on a pyrimidine (B1678525) ring. researchgate.netnih.gov

In vitro studies have demonstrated the significant inhibitory potential of these derivatives. One such derivative, Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate, also known as S-4522, exhibited an IC50 value of 11 nM for HMG-CoA reductase inhibition. nih.gov This potency was found to be approximately four times greater than that of the established drug, lovastatin (B1675250) sodium salt. nih.gov Furthermore, in isolated rat hepatocytes, this compound was the most potent cholesterol biosynthesis inhibitor in its series, with an IC50 of 1.12 nM, making it about 100 times more potent than pravastatin. nih.gov Another study reported an IC50 value of 5.4 nM for Rosuvastatin calcium.

Table 1: HMG-CoA Reductase Inhibition by this compound Derivatives

| Compound | Target | IC50 (nM) | Comparison |

|---|---|---|---|

| Monocalcium bis(+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylaminopyrimidin)-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenoate (S-4522) | HMG-CoA Reductase | 11 | ~4x more potent than lovastatin |

| S-4522 | Cholesterol Biosynthesis (Rat Hepatocytes) | 1.12 | ~100x more potent than pravastatin |

Pyruvate (B1213749) Dehydrogenase Complex E1 (PDHc E1) Inhibition

Research into the inhibition of the E1 component of the pyruvate dehydrogenase complex (PDHc E1) has explored derivatives sharing the 2-methylpyrimidine (B1581581) core. A series of novel 2-methylpyrimidine-4-ylamine derivatives were designed as potential inhibitors of Escherichia coli PDHc E1. nih.gov Within this series, certain compounds demonstrated effective inhibitory activity. nih.gov

Further studies on 1,3,4-oxadiazole (B1194373) pyrimidine derivatives also revealed potent inhibition of E. coli PDHc E1, with IC50 values in the micromolar and even sub-micromolar range. nih.gov For instance, the most effective compound in one study, 11d, displayed an IC50 of 0.97 µM. nih.gov Another study on 2,6-dimethyl-4-aminopyrimidine acylhydrazones identified a compound with an IC50 value as low as 95 nM against E. coli PDHc-E1. nih.gov These findings highlight the potential of the pyrimidine scaffold in targeting this essential bacterial enzyme.

Table 2: E. coli PDHc E1 Inhibition by Pyrimidine Derivatives

| Compound Series | Derivative Example | IC50 |

|---|---|---|

| 2-Methylpyrimidine-4-ylamine Derivatives | Compound 5b | Effective Inhibitor |

| 1,3,4-Oxadiazole Pyrimidine Derivatives | Compound 11d | 0.97 µM |

Carbonic Anhydrase Inhibition

Sulfonamide-based compounds are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. researchgate.netnih.gov Derivatives containing pyridine (B92270) and pyrazole (B372694) sulfonamide structures have been evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

Studies on pyrazolo[4,3-c]pyridine sulfonamides revealed a range of inhibition constants (Ki) against different hCA isoforms. For the cytosolic hCA I, Ki values ranged from 58.8 to 8010 nM, with some compounds being more potent than the reference drug acetazolamide (B1664987) (Ki = 250 nM). nih.govmdpi.com Against the physiologically dominant hCA II, Ki values were between 5.6 and 7329 nM. mdpi.com For the tumor-associated isoforms, hCA IX and hCA XII, the inhibition constants were in the ranges of 79.6 to 907.5 nM and 34.5 to 713.6 nM, respectively. nih.govmdpi.com

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyridine/Pyrazole Sulfonamide Derivatives (Ki in nM)

| Compound Series | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| Pyrazolo[4,3-c]pyridine Sulfonamides | 58.8 - 8010 | 5.6 - 7329 | 79.6 - 907.5 | 34.5 - 713.6 |

Other Relevant Enzyme Target Inhibition (e.g., EGFR/HER2, SphK1)

The hybridization of pyrimidine and sulfonamide moieties has led to the development of derivatives with activity against other significant enzyme targets, notably Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are implicated in cancer. researchgate.netresearchgate.net Certain pyrimidine-sulfonamide hybrids have shown potent inhibitory activity against EGFR. For example, one quinazoline–sulfonamide hybrid demonstrated an IC50 of 190 nM against EGFR. nih.gov Some derivatives have also been identified as dual inhibitors of both EGFR and HER2. researchgate.net

In the context of sphingosine (B13886) kinase 1 (SphK1), another cancer and inflammation-related target, various small-molecule inhibitors bearing a sulfonamide group have been designed and synthesized. nih.govresearchgate.net While these are not all pyrimidine-based, they underscore the utility of the sulfonamide pharmacophore in targeting this kinase. Studies on amidine-based inhibitors have shown they can effectively lower S1P levels in cellular assays, indicating successful SphK1 inhibition. nih.gov

Table 4: Inhibition of EGFR by Pyrimidine-Sulfonamide Derivatives

| Compound Series | Target | IC50 |

|---|---|---|

| Quinazoline-sulfonamide hybrid | EGFR | 190 nM |

Antimicrobial Activity Evaluation (In Vitro)

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Derivatives incorporating the pyrimidine-sulfonamide scaffold have been evaluated for their in vitro antimicrobial activity against a spectrum of bacterial pathogens. These studies typically determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Thienopyrimidine–sulfonamide hybrids have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, certain hybrids showed mild antibacterial activity against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative), with MIC values of 250 µg/mL and 125 µg/mL, respectively. mdpi.com Another derivative in the same study recorded an MIC of 125 µg/mL against both strains. mdpi.com Other research on different sulfonamide derivatives reported MIC values against multidrug-resistant S. aureus ranging from 64 to 512 μg/ml. jocpr.com Furthermore, studies on thiopyrimidine–benzenesulfonamide compounds found MIC values of 375 µg/mL against both Klebsiella pneumoniae and Pseudomonas aeruginosa (Gram-negative). mdpi.com

Table 5: In Vitro Antibacterial Activity of Pyrimidine-Sulfonamide Derivatives (MIC in µg/mL)

| Compound Series | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |

|---|---|---|---|---|

| Thienopyrimidine–sulfamethoxazole (B1682508) hybrid | 250 | 125 | - | - |

| Cyclohexathienopyrimidine–sulfadiazine hybrid | 125 | 125 | - | - |

| Various Sulfonamide Derivatives | 64 - 512 | - | - | - |

Antifungal Activity

The pyrimidine and sulfonamide scaffolds are present in many compounds investigated for their antifungal properties. Pyrimidine derivatives, in particular, are known to be effective against a range of phytopathogenic fungi. nih.gov Studies on various novel pyrimidine derivatives have demonstrated their ability to inhibit the growth of fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.org For instance, certain synthesized pyrimidine derivatives containing an amide moiety showed potent, and in some cases superior, antifungal activity when compared to the commercial fungicide Pyrimethanil. frontiersin.org

Similarly, sulfonamide derivatives have been explored for their activity against human fungal pathogens like Candida species. mdpi.comnih.gov Research into novel arylsulfonamides has identified compounds with significant fungistatic and even fungicidal effects against strains of Candida albicans, Candida glabrata, and Candida parapsilosis. mdpi.com The combination of these two pharmacophores in pyrimidine-sulfonamide hybrids suggests a promising area for the development of new antifungal agents. researchgate.net

Table 1: Illustrative Antifungal Activity of Related Pyrimidine and Sulfonamide Derivatives

| Compound Class | Fungal Strain | Activity Metric (e.g., MIC, EC50) | Reference |

|---|---|---|---|

| Pyrimidine Derivative (amide moiety) | Phomopsis sp. | EC50 = 10.5 µg/mL | frontiersin.org |

| Pyrimidine Derivative (amide moiety) | B. dothidea | Inhibition = 88.5% at 50 µg/mL | frontiersin.org |

| Arylsulfonamide Derivative | C. albicans | MIC = 0.125 - 1 mg/mL | mdpi.com |

| Thienopyrimidine-Sulfonamide Hybrid | C. albicans | MIC = 31.25 µg/mL | mdpi.com |

Note: This table presents data for structurally related compounds to illustrate the potential activity of the broader chemical class, as specific data for this compound was not available.

Antitubercular Activity

The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), has spurred the investigation of novel chemical scaffolds, including those containing pyrimidine. ucl.ac.uknih.gov Several small molecules incorporating a pyrimidine motif have shown significant antitubercular potential, with some even progressing to clinical trials. nih.govresearchgate.net Research has explored a wide structural diversity of pyrimidine-containing compounds, targeting various essential processes in Mtb. ucl.ac.uknih.gov

For example, derivatives of 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides, which share the 2-methylpyrimidine core, were found to be highly potent, with some analogs being threefold more active than the first-line drug ethambutol. researchgate.net The mechanism for these particular derivatives was suggested to involve the inhibition of cyclopropane (B1198618) mycolic acid synthase 1, an enzyme crucial for the integrity of the bacterial cell wall. researchgate.net Sulfonamides have also been identified as inhibitors of Mtb, often by targeting the folate pathway. nih.gov The combination of sulfamethoxazole (a sulfonamide) and trimethoprim (B1683648) (a diaminopyrimidine) has been used to treat drug-resistant tuberculosis, highlighting the synergistic potential of these two structural motifs. nih.gov

Table 2: Illustrative Antitubercular Activity of Related Pyrimidine Derivatives

| Compound Class | Mtb Strain | Activity Metric (MIC) | Reference |

|---|---|---|---|

| 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamide | Mtb | >3x more potent than Ethambutol | researchgate.net |

| 5-(Arylmethylene)hexahydropyrimidine-2,4,6-trione | Mtb H37RV | Comparable to Isoniazid | antibiotics-chemotherapy.ru |

| Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl furan | Mtb H37RV | 1.6 µg/mL | mdpi.com |

| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazine (B178648) carboxamide | Mtb | 4 µM | researchgate.net |

Note: This table presents data for structurally related compounds to illustrate the potential activity of the broader chemical class, as specific data for this compound was not available.

Antiproliferative Activity in Cancer Cell Lines (In Vitro)

The hybridization of pyrimidine and sulfonamide moieties has emerged as a promising strategy in the design of novel anticancer agents. nih.govtandfonline.com These hybrids are investigated for their ability to act on multiple biological targets within cancer cells simultaneously. nih.govtandfonline.com

Assessment across Various Cancer Cell Lines

Derivatives of the pyrimidine-sulfonamide class have been evaluated against a wide array of human cancer cell lines, demonstrating broad antiproliferative potential. researchgate.net Studies have reported activity against colon cancer (HCT-116, HT-29), breast cancer (MCF-7, MDA-MB-231), gastric cancer (MGC-803), and prostate cancer (PC-3) cell lines, among others. nih.govnih.govnih.gov

For example, certain pyrimidine–sulfonamide hybrids exhibited promising antiproliferative activity against HCT-116 colon cancer cells with IC50 values in the low micromolar range, superior to the standard chemotherapeutic 5-fluorouracil (B62378). nih.gov Similarly, novel sulfanilamide-1,2,3-triazole hybrids showed potent inhibitory effects against PC-3 prostate cancer cells. nih.gov Thieno[2,3-d]pyrimidine derivatives, another related class, have also shown significant antiproliferative effects against breast cancer cell lines. nih.gov This broad-spectrum activity underscores the versatility of the pyrimidine scaffold in cancer research.

Cell Growth Inhibition Assays

The antiproliferative effects of these compounds are typically quantified using standard in vitro cell growth inhibition assays. The most common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov The results of these assays are generally reported as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Studies on various pyrimidine-sulfonamide derivatives have consistently used these assays to establish dose-dependent inhibition of cancer cell proliferation. nih.govnih.govnih.gov For instance, a series of sulfanilamide-1,2,3-triazole hybrids were evaluated, and compound 11f was identified as the most potent against PC-3 cells with an IC50 value of 4.08 µM. nih.gov In another study, a 4-amino-thieno[2,3-d]pyrimidine derivative, compound 2 , showed a potent effect against the MCF-7 breast cancer cell line with an IC50 of 4.3 ± 0.11 µg/mL. nih.gov

Investigation of Biological Targets and Signaling Pathways

Impact on Cell Cycle Regulation

Derivatives of this compound, particularly those incorporating pyrimidine and sulfonamide moieties, have been investigated for their effects on cell cycle progression in cancer cell lines. The regulation of the cell cycle is a critical target in oncology, as its dysregulation is a hallmark of cancer. Pharmacological agents that can arrest the cell cycle at specific checkpoints allow for the induction of apoptosis or senescence in cancer cells.

Studies on various pyrimidine sulfonamide derivatives have demonstrated their ability to interfere with the normal progression of the cell cycle. For instance, a novel pyrimidine sulfonamide derivative, compound PS14, was shown to block the cell cycle in the S phase, thereby inhibiting cell proliferation. nih.gov Similarly, a pyridine-sulfonamide hybrid, compound VIIb, was found to induce cell cycle disturbances in Renal UO-31 cancer cells. nih.gov Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives revealed that compound 4 could arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells. nih.gov

Furthermore, research into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides indicated that these compounds could induce cell cycle arrest in the G0/G1 phase in BxPC-3 and PC-3 cancer cells, while causing an accumulation of cells in the S phase in HCT 116 cells. mdpi.com The mechanism often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs), which are pivotal for the transition between cell cycle phases. nih.gov For example, some pyridine derivatives have been shown to cause G2/M phase arrest through a p53-p21-driven pathway. nih.gov

These findings underscore the potential of this class of compounds to serve as a basis for the development of new anticancer agents that act by disrupting the cell cycle of tumor cells.

Table 1: Effect of this compound Derivatives on Cell Cycle Phases

| Compound | Cell Line | Effect |

|---|---|---|

| PS14 | HeLa, HCT-116, A-549, HepG2 | S phase arrest nih.gov |

| VIIb | Renal UO-31 | Cell cycle disturbance nih.gov |

| Compound 4 (pyrido[2,3-d]pyrimidine) | MCF-7 | G1 phase arrest nih.gov |

| Triazine Sulfonamides (MM compounds) | BxPC-3, PC-3 | G0/G1 phase arrest mdpi.com |

| Triazine Sulfonamides (MM compounds) | HCT 116 | S phase accumulation mdpi.com |

Role in Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a primary mechanism for many anticancer therapies. Derivatives of this compound have shown significant promise in their ability to trigger this process in various cancer cell lines.

A study on a series of pyrimidine sulfonamide (PS) derivatives found that the lead compound, PS14, induced a higher percentage of apoptotic cells compared to the standard anticancer drug 5-fluorouracil in HeLa, HCT-116, A-549, and HepG2 cell lines. nih.gov After treatment with PS14, the percentages of apoptotic cells were 45.30% in HeLa, 28.2% in HCT-116, 31.00% in A-549, and 35.20% in HepG2. nih.gov

The mechanisms underlying this pro-apoptotic activity often involve the modulation of key signaling pathways. For example, the pyridine-sulfonamide hybrid VIIb was found to induce apoptosis in Renal UO-31 cells by decreasing the expression of the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins such as BAX, p53, and caspase-3. nih.gov Similarly, a pyrido[2,3-d]pyrimidine derivative, compound 4, significantly activated apoptosis in MCF-7 cells, with the total apoptosis in treated cells reaching 36.14% compared to 0.62% in control cells. nih.gov

Further investigations into pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netmdpi.comtriazine sulfonamides demonstrated a concentration-dependent increase in apoptotic cells across multiple cancer lines, including HeLa and HCT 116. mdpi.com The pro-apoptotic effects were linked to changes in the mitochondrial transmembrane potential and the externalization of phosphatidylserine, which are classic markers of apoptosis. mdpi.com These studies highlight the capacity of this chemical scaffold to activate intrinsic and extrinsic apoptotic pathways, making it a valuable area for further anticancer drug development.

Table 2: Apoptosis Induction by this compound Derivatives

| Compound | Cell Line | Key Findings |

|---|---|---|

| PS14 | HeLa, HCT-116, A-549, HepG2 | Increased percentage of apoptotic cells (up to 45.30%) compared to 5-FU. nih.gov |

| VIIb | Renal UO-31 | Decreased Bcl-2 expression; Increased BAX, p53, and caspase-3 expression. nih.gov |

| Compound 4 (pyrido[2,3-d]pyrimidine) | MCF-7 | 58.29-fold increase in cell apoptosis compared to control. nih.gov |

| Triazine Sulfonamides (MM compounds) | HeLa, HCT 116, BxPC-3, PC-3 | Significant induction of apoptosis, particularly in HeLa and HCT 116 cells. mdpi.com |

Influence on Inflammatory Pathways

Chronic inflammation is known to be a contributing factor to the development and progression of various diseases, including cancer. The pyrimidine and sulfonamide moieties present in this compound and its derivatives are found in compounds known to possess anti-inflammatory properties. These properties are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Research has shown that pyrimidine derivatives can exhibit significant and selective COX-2 inhibition. mdpi.com COX-2 is an inducible enzyme that is often upregulated at sites of inflammation and in various cancers. The selective inhibition of COX-2 is a desirable therapeutic goal as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Studies on novel methanesulfonamide (B31651) derivatives incorporating pyrazoline and pyridine moieties have identified compounds with potent in vivo anti-inflammatory activity and selective COX-2 inhibition. nih.gov For example, certain pyrimidine derivatives have demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, a common in vitro model for inflammation. mdpi.com Furthermore, these compounds have been shown to reduce levels of reactive oxygen species (ROS), indicating antioxidant properties that can also contribute to their anti-inflammatory effects. mdpi.com

The anti-inflammatory activity of pyrimidine derivatives is often evaluated using the carrageenan-induced rat paw edema method, a standard in vivo model. researcher.life The ability of these compounds to reduce edema in this model provides strong evidence of their anti-inflammatory potential. The collective findings suggest that derivatives of this compound could be explored for their potential to modulate inflammatory pathways, which may be beneficial in both inflammatory diseases and cancer.

In Vitro Metabolic Stability Assessment

The metabolic stability of a drug candidate is a critical parameter assessed during preclinical development, as it influences its half-life, oral bioavailability, and potential for drug-drug interactions. In vitro assays using liver microsomes are standard for evaluating the susceptibility of compounds to metabolism by cytochrome P450 (CYP) enzymes.

Studies on pyrimidine and sulfonamide derivatives have been conducted to assess their metabolic stability. In one such study, several pyrimidine derivatives were incubated with human liver microsomes. The results indicated a high resistance to metabolic transformation, with the percentage of metabolic stability being no lower than 97% for the tested compounds. researchgate.net This suggests that the pyrimidine scaffold can be relatively stable against phase I metabolism.

However, metabolic stability can be highly dependent on the specific substitutions on the core structure. For instance, investigations into a series of benzene (B151609) sulfonamides revealed that some heterocyclic aromatic sulfonamides exhibited poor metabolic stability. rsc.org This highlights the importance of structure-activity relationship (SAR) studies to optimize metabolic properties. The "soft spots" for metabolism are often located on specific substituents, and modifications at these positions can lead to significant improvements in stability. rsc.org

The assessment typically involves incubating the compound with liver microsomes (from human, rat, or mouse) in the presence of NADPH as a cofactor and quantifying the disappearance of the parent compound over time. From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. A high metabolic stability, characterized by a long half-life and low clearance, is often a desirable property for a drug candidate.

Structure Activity Relationship Sar Studies of 2 Methylpyrimidin 4 Yl Methanesulfonamide Analogues

Systematic Exploration of Structural Modifiers on the Pyrimidine (B1678525) Ring

The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its substitution pattern profoundly influences the biological activity of its derivatives. researchgate.netnih.gov Although direct SAR studies on (2-Methylpyrimidin-4-yl)methanesulfonamide are not extensively documented, a wealth of information from related pyrimidine-containing molecules allows for well-founded postulations.

Modifications to the pyrimidine ring can be broadly categorized into substitutions at various positions. The methyl group at the C2 position is a key feature. Altering its size or electronic properties, for instance, by replacing it with larger alkyl groups or with electron-withdrawing or electron-donating groups, can significantly impact target binding. In many kinase inhibitors, for example, the C2 substituent can influence selectivity by interacting with specific amino acid residues in the ATP-binding pocket. rsc.org

Substitutions at other positions on the pyrimidine ring, such as C5 and C6, are also crucial. The introduction of small, lipophilic groups at the C5 position can enhance potency by establishing favorable van der Waals interactions within a hydrophobic pocket of the target protein. Conversely, the addition of bulky substituents may lead to steric hindrance, thereby reducing or ablating activity. The electronic nature of these substituents also plays a role; electron-withdrawing groups can alter the pKa of the pyrimidine nitrogens, which may affect their ability to form hydrogen bonds with the target.

A general review of pyrimidine derivatives indicates that the position of substituents greatly influences biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net For instance, in a series of 4-sulfonamidopyrimidine derivatives, the introduction of various groups at the 2-position, including aryl, heteroaryl, alkyl, amino, alkoxy, or alkylthio groups, had a significant effect on their affinity for the endothelin receptor. mdpi.com

The following table summarizes hypothetical SAR trends for substitutions on the pyrimidine ring of this compound, extrapolated from studies on analogous compounds.

| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| C2 | Small Alkyl (e.g., Ethyl) | Potentially tolerated or slightly decreased activity | Maintains hydrophobic character, but could introduce minor steric clash. |

| C2 | Aryl or Heteroaryl | Variable; could increase or decrease activity | Dependent on the specific interactions with the target protein; potential for π-π stacking. |

| C5 | Halogen (e.g., Cl, F) | Potentially increased activity | Can enhance binding through halogen bonding and increased lipophilicity. |

| C5 | Small Alkyl (e.g., Methyl) | Likely to increase activity | Favorable hydrophobic interactions are common in this position for many inhibitors. |

| C6 | Amino or Substituted Amino | Potentially increased activity | Can act as a hydrogen bond donor/acceptor to form key interactions with the target. |

| C6 | Bulky Group (e.g., Phenyl) | Likely to decrease activity | Potential for steric hindrance in the binding site. |

Examination of Substituent Effects on the Methanesulfonamide (B31651) Moiety

The methanesulfonamide group is a critical pharmacophore in a multitude of biologically active compounds, primarily due to its ability to act as a hydrogen bond donor and acceptor. researchgate.netmdpi.com Modifications to this moiety can significantly alter a compound's physicochemical properties and its interaction with biological targets.

One of the most common modifications is N-substitution of the sulfonamide. In many cases, N-alkylation can enhance potency. nih.gov This is often attributed to a combination of factors, including increased lipophilicity, which can improve cell permeability, and the adoption of a more favorable conformation for binding. For instance, in a series of microtubule-destabilizing sulfonamides, N-alkylation significantly increased potency. nih.gov

Another key area of exploration is the replacement of the methyl group of the methanesulfonamide. Substituting the methyl group with larger alkyl or aryl groups can probe for additional hydrophobic interactions within the binding site. However, such changes can also introduce steric hindrance. The electronic properties of the substituent are also important; replacing the methyl group with an electron-withdrawing group like a trifluoromethyl group can increase the acidity of the sulfonamide proton, potentially leading to stronger hydrogen bonds.

Bioisosteric replacement of the sulfonamide group itself is another strategy. Common bioisosteres for sulfonamides include carboxamides and phosphonamides. These replacements can modulate the compound's acidity, solubility, and metabolic stability, which in turn can affect its biological activity and pharmacokinetic profile.

The following table outlines potential SAR trends for modifications to the methanesulfonamide moiety, based on general principles observed in other sulfonamide-containing drugs.

| Modification | Type of Substituent/Replacement | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| N-Substitution | Small Alkyl (e.g., Methyl, Ethyl) | Potentially increased activity | Increases lipophilicity and may lead to a more favorable binding conformation. |

| N-Substitution | Bulky Group (e.g., Benzyl) | Variable; dependent on target topology | May access additional binding pockets or cause steric clash. |

| Methyl Group Replacement | Longer Alkyl Chain | Potentially decreased activity | Increased flexibility can lead to an entropic penalty upon binding. |

| Methyl Group Replacement | Aryl Group | Variable; could enhance activity | Potential for additional π-stacking or hydrophobic interactions. |

| Sulfonamide Bioisostere | Carboxamide | Potentially retained or altered activity | Changes in hydrogen bonding geometry and acidity will influence binding. |

| Sulfonamide Bioisostere | Acylsulfonamide | Potentially retained activity | Can maintain key interactions while altering physicochemical properties. researchgate.net |

Influence of Linker Chemistry on Biological Activity and Selectivity

In many drug molecules, a linker is used to connect two or more pharmacophoric elements. In the context of analogues of this compound, a linker could be introduced between the pyrimidine ring and the methanesulfonamide moiety. The nature of this linker—its length, flexibility, and chemical composition—can have a profound impact on biological activity and selectivity. worldscientific.comtandfonline.com

The length of the linker is a critical parameter. An optimal linker length allows the connected pharmacophores to adopt an ideal orientation for binding to their respective sub-pockets on the target protein. A linker that is too short may introduce strain and prevent optimal binding, while a linker that is too long may lead to an entropic penalty upon binding due to its increased conformational flexibility. nih.gov

The flexibility of the linker is another key consideration. Flexible linkers, such as simple alkyl chains, allow for a greater degree of conformational freedom, which can be advantageous if the exact binding mode is unknown. However, rigid linkers, such as those containing cyclic structures (e.g., piperidine, piperazine) or double/triple bonds, can pre-organize the molecule into a more bioactive conformation, leading to higher affinity. nih.gov The introduction of rigidity can also improve metabolic stability and other pharmacokinetic properties.

Development of Pharmacophore Models for Targeted Activities

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For a series of analogues of this compound, a pharmacophore model can be developed based on the SAR data obtained from experimental studies.

A typical pharmacophore model for a kinase inhibitor, for example, would likely include several key features:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring are often key hydrogen bond acceptors, interacting with the hinge region of the kinase. rsc.org

Hydrogen Bond Donor: The N-H of the sulfonamide can act as a crucial hydrogen bond donor. mdpi.com

Hydrophobic Features: The methyl group on the pyrimidine ring and the methyl group of the methanesulfonamide would be represented as hydrophobic features, occupying lipophilic pockets in the binding site.

Aromatic Ring: If an aryl group were introduced, it would be represented as an aromatic feature, potentially involved in π-π stacking interactions.

Once a pharmacophore model is generated and validated, it can be used for several purposes. It can serve as a 3D query for virtual screening of large compound libraries to identify novel scaffolds with the potential for the desired biological activity. It can also be used to guide the design of new analogues by ensuring that proposed modifications retain the key pharmacophoric features.

Furthermore, pharmacophore models can be integrated with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods can provide a more detailed understanding of the relationship between the 3D properties of the molecules and their biological activity, leading to the generation of predictive models that can estimate the activity of newly designed compounds before their synthesis. For instance, 3D-QSAR studies on diarylpyrimidine derivatives have provided significant insights into their structural requirements for potent activity. nih.gov

The development of a robust pharmacophore model for this compound analogues would be a critical step in the optimization of this chemical series for a specific therapeutic target.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

While established methods for synthesizing pyrimidine (B1678525) and sulfonamide derivatives exist, future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic protocols. The pyrimidine core can be constructed through various methods, including the condensation reaction of substrates like acetamidine (B91507) and ethylacetoacetate. nih.gov Future exploration may involve novel catalytic systems or one-pot reaction sequences to streamline the synthesis of the (2-Methylpyrimidin-4-yl)methanesulfonamide backbone and its analogs.

Strategies based on the principle of "splicing and replacement" could be employed to create diverse libraries of related compounds. mdpi.com This involves introducing different functional groups onto the pyrimidine ring or modifying the sulfonamide moiety to modulate the compound's physicochemical properties and biological activity. Furthermore, the development of protocols for late-stage functionalization would be highly valuable, allowing for the rapid diversification of advanced intermediates. A hybridization strategy, which involves combining distinct pharmacophoric fragments, presents another promising avenue for generating novel chemical entities with unique biological profiles. nih.gov

Identification of New Biological Targets

The broad therapeutic potential of pyrimidine-based compounds suggests that derivatives of this compound may interact with a wide range of biological targets. gsconlinepress.comnih.gov Much of the research on similar scaffolds, such as pyrazolo[3,4-d]pyrimidines, has focused on their role as kinase inhibitors in oncology. mdpi.comrsc.org These compounds can act as ATP-mimetics, targeting the hinge region of kinase active sites. rsc.org Future research should, therefore, investigate the inhibitory activity of this compound derivatives against a panel of kinases implicated in cancer and other diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). mdpi.comrsc.orgmdpi.com

Beyond oncology, the pyrimidine scaffold is known to exhibit antimicrobial, anti-inflammatory, antiviral, and CNS-active properties. tandfonline.comnih.gov This opens up avenues to screen this compound and its analogs against targets relevant to infectious diseases, neurodegenerative disorders, and inflammatory conditions. For instance, a related methanesulfonamide (B31651) pyrimidine derivative has been identified as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, indicating potential applications in cardiovascular medicine. nih.gov Systematic screening and target identification studies are essential to uncover the full therapeutic potential of this chemical scaffold.

Advanced Computational Modeling for Lead Optimization

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, facilitating the rational design and optimization of lead compounds. mdpi.comnih.gov For derivatives of this compound, advanced computational methods can accelerate the journey from a preliminary hit to a viable drug candidate.

Structure-based approaches, such as molecular docking, can be used to predict the binding modes and affinities of novel analogs within the active sites of identified biological targets. nih.govmdpi.com These simulations provide crucial insights into the key interactions between the ligand and the protein, guiding the design of modifications to enhance potency and selectivity. nih.gov Furthermore, methods like Density Functional Theory (DFT) can be employed to understand the structural and electronic properties of the molecules, aiding in the prediction of their reactivity and stability. researchgate.net

In recent years, machine learning (ML) models have shown great promise in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and potential toxicity of drug candidates. nih.govimmunocure.us Integrating these predictive models into the design-make-test-analyze cycle can help prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.gov This multi-parameter optimization ensures a balance between potency, safety, and drug-like properties. immunocure.us

Design and Synthesis of Multi-Targeting Hybrid Molecules

Complex diseases like cancer often involve the dysregulation of multiple signaling pathways, which can lead to resistance against single-target therapies. mdpi.com This has spurred interest in the development of multi-target or hybrid molecules that can modulate several biological targets simultaneously. nih.govmdpi.com The concept involves combining two or more pharmacophoric units into a single chemical entity. mdpi.com

The this compound scaffold is an excellent candidate for this molecular hybridization approach. nih.gov By covalently linking this core structure to other known bioactive moieties, it may be possible to create novel hybrid molecules with dual or multiple modes of action. nih.gov For example, combining the pyrimidine-sulfonamide core with a fragment known to inhibit a different class of enzymes, such as topoisomerases or histone deacetylases, could result in a potent anticancer agent with a reduced potential for drug resistance. mdpi.comrsc.org The design of such molecules requires a careful selection of targets and the use of appropriate linkers to ensure that the hybrid molecule retains balanced activity against its intended targets while maintaining favorable drug-like properties. mdpi.com This strategy has the potential to yield safer and more effective medicines for treating multifactorial diseases. nih.govdongguk.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.